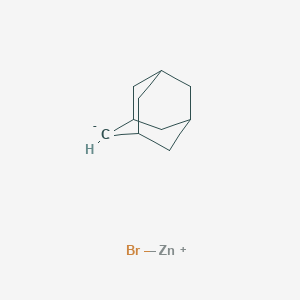![molecular formula C6H6F3NO2 B068300 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 164931-85-5](/img/structure/B68300.png)
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane, also known as TFA-OXA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a bicyclic lactam that contains a trifluoroacetyl group, which makes it highly reactive and useful in a variety of chemical reactions. In
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane is not fully understood, but it is believed to interact with proteins through covalent modification. The trifluoroacetyl group is highly reactive and can form covalent bonds with nucleophilic groups on proteins, such as cysteine and lysine residues. This covalent modification can alter the activity of the protein and lead to biological effects.
Biochemical and Physiological Effects
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives can inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and histone deacetylases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane in lab experiments is its high reactivity, which allows for the synthesis of novel compounds. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives have demonstrated potential biological activity, making them useful in drug discovery. However, the high reactivity of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can also lead to non-specific binding to proteins, which can complicate data interpretation. Additionally, the trifluoroacetyl group can be difficult to remove from synthesized compounds, which can limit their use in biological assays.
Future Directions
There are several future directions for research involving 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane. One area of interest is the development of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives with improved biological activity and selectivity. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be used as a tool to study the function of specific proteins and enzymes. Additionally, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be used in the development of new chemical probes for biological imaging and diagnostics.
Conclusion
In conclusion, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical biology, and medicinal chemistry. The synthesis of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves the reaction of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has various applications in scientific research, including the synthesis of novel compounds with potential biological activity, the study of protein-ligand interactions, and the inhibition of enzyme activity. While 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has advantages in lab experiments, such as high reactivity, it also has limitations, such as non-specific binding to proteins. There are several future directions for research involving 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane, including the development of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives with improved biological activity and the use of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane in the development of new chemical probes for biological imaging and diagnostics.
Synthesis Methods
The synthesis of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves the reaction of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. This reaction produces 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane as a white crystalline solid with a high yield. The purity of the compound can be increased through recrystallization or column chromatography.
Scientific Research Applications
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has various applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. It can be used as a building block for the synthesis of novel compounds with potential biological activity. 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives have been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activity. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be used as a tool to study protein-ligand interactions and enzyme mechanisms.
properties
CAS RN |
164931-85-5 |
|---|---|
Product Name |
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane |
Molecular Formula |
C6H6F3NO2 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)10-1-3-4(2-10)12-3/h3-4H,1-2H2 |
InChI Key |
RGGRKBLCFSQUSE-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)CN1C(=O)C(F)(F)F |
Canonical SMILES |
C1C2C(O2)CN1C(=O)C(F)(F)F |
synonyms |
6-Oxa-3-azabicyclo[3.1.0]hexane, 3-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

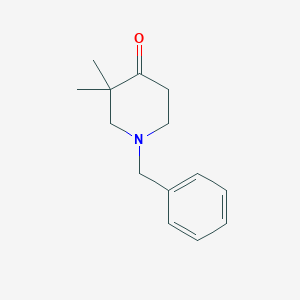
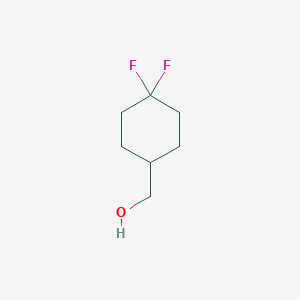
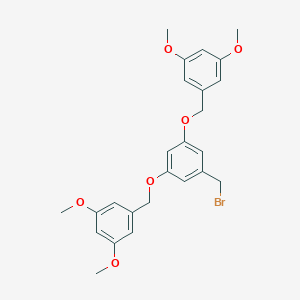
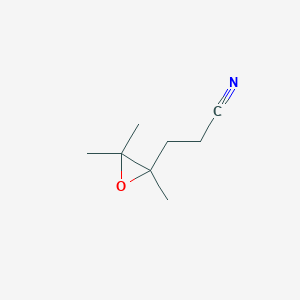
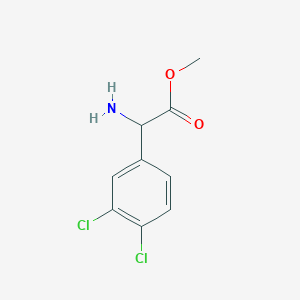
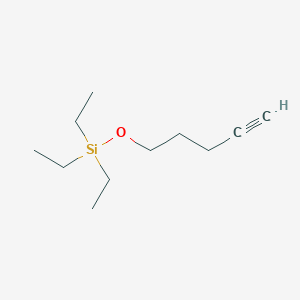
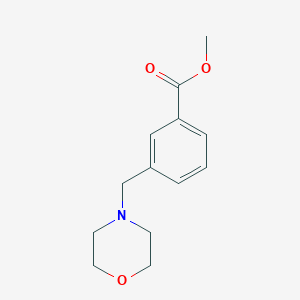
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)
